

Introduction: The Strategic Union of Stability and Reactivity

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Compound of Interest

Compound Name:	<i>N</i> -Methoxy- <i>N</i> -methylcyclopropanecarboxamide
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In the landscape of modern organic synthesis and medicinal chemistry, the pursuit of molecular scaffolds that offer both robust stability and versatile reactivity is paramount. Cyclopropyl Weinreb amides have emerged as a class of privileged intermediates that elegantly fulfill this dual mandate. The *N*-methoxy-*N*-methylamide, or Weinreb amide, first reported by Steven M. Weinreb and Steven Nahm in 1981, provides a reliable method for the synthesis of ketones and aldehydes by preventing the common issue of over-addition by organometallic reagents.^[1] ^[2] This control is achieved through the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack.^[1]^[3]^[4]

When this functionality is paired with a cyclopropyl ring, a unique and powerful synthetic building block is created. The cyclopropane ring, a three-membered carbocycle, is a highly sought-after motif in drug discovery.^[5] Its rigid structure offers conformational constraint, while its unique electronic properties—shorter, stronger C-C and C-H bonds with enhanced p-character—can impart significant improvements to a molecule's pharmacological profile.^[6] These benefits include enhanced metabolic stability, increased potency, reduced off-target effects, and improved membrane permeability.^[6]^[7]

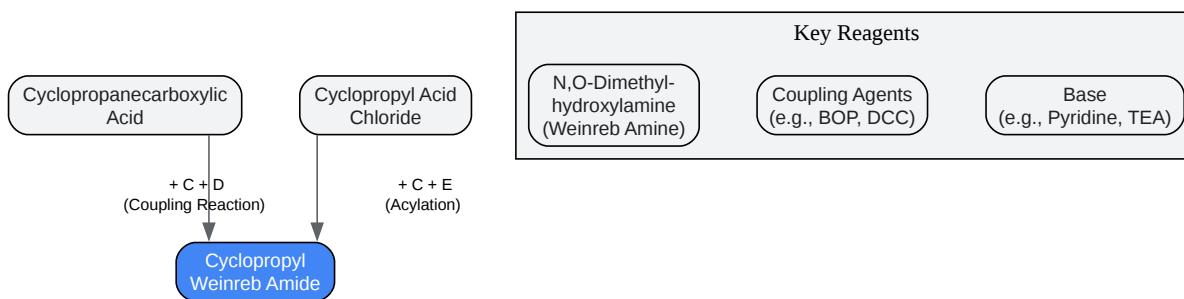
This guide provides a comprehensive overview of the synthesis, reactivity, and application of cyclopropyl Weinreb amides, offering field-proven insights for researchers, scientists, and drug development professionals.

Synthesis of Cyclopropyl Weinreb Amides

The preparation of Weinreb amides is generally straightforward, and cyclopropyl variants are no exception. They are accessible from a variety of starting materials, most commonly cyclopropanecarboxylic acids or their corresponding acid chlorides.[2][8]

The direct conversion from a carboxylic acid is often preferred as it avoids the handling of sensitive acid chlorides.[9] This transformation relies on the use of peptide coupling reagents. A variety of such reagents, including carbodiimide- and phosphonium-based systems, have been successfully employed.[1][4]

A typical workflow for the synthesis is illustrated below:



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Caption: General synthetic routes to Cyclopropyl Weinreb Amides.

Experimental Protocol: Synthesis from Cyclopropanecarboxylic Acid

This protocol describes a general, one-pot procedure for the synthesis of a cyclopropyl Weinreb amide from the corresponding carboxylic acid using a common coupling agent.

- Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve cyclopropanecarboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

- Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or N-methylmorpholine (NMM) (2.2 eq).
- Coupling Agent: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of the coupling reagent, for example, (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) (1.1 eq), in the same anhydrous solvent.[4]
- Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure cyclopropyl Weinreb amide.

Reactivity and Synthetic Utility

The primary utility of the Weinreb amide lies in its controlled reaction with organometallic reagents to produce ketones or its reduction to aldehydes.[4] This reactivity profile is the cornerstone of its widespread use in synthesis.

Mechanism: The Chelation-Stabilized Intermediate

The key to the Weinreb amide's success is its ability to avoid the over-addition that plagues reactions with esters or acid chlorides.[10] When an organometallic reagent (such as a Grignard or organolithium reagent) adds to the Weinreb amide, a tetrahedral intermediate is formed. This intermediate is stabilized by the chelation of the metal cation (Li^+ or MgX^+) between the carbonyl oxygen and the methoxy oxygen, forming a stable five-membered ring.[1][3] This chelated adduct is stable at low temperatures and does not collapse to the ketone until acidic aqueous workup.[4][9] This prevents a second equivalent of the organometallic reagent from adding to the product.[11]

Caption: Mechanism of the Weinreb Ketone Synthesis.

Synthesis of Cyclopropyl Ketones

The reaction of cyclopropyl Weinreb amides with Grignard or organolithium reagents is a highly efficient method for preparing cyclopropyl ketones.[\[12\]](#) The reaction tolerates a wide variety of substituents on both the organometallic reagent and the cyclopropane ring.

Entry	Organometallic Reagent	Product	Typical Yield (%)
1	Phenylmagnesium Bromide	Phenyl cyclopropyl ketone	>90
2	Methylmagnesium Iodide	Methyl cyclopropyl ketone	>95
3	n-Butyllithium	n-Butyl cyclopropyl ketone	>85
4	Vinylmagnesium Bromide	Vinyl cyclopropyl ketone	>80

Yields are representative and can vary based on specific substrates and reaction conditions.

Synthesis of Cyclopropyl Aldehydes

The Weinreb amide functionality can be selectively reduced to the corresponding aldehyde using common hydride reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H).[\[1\]](#)[\[8\]](#) Similar to the ketone synthesis, the intermediate is stabilized, preventing over-reduction to the alcohol, which is a common side reaction when reducing esters or acid chlorides.[\[4\]](#) This method is particularly valuable for synthesizing sensitive α -chiral aldehydes without racemization.[\[4\]](#)[\[8\]](#)

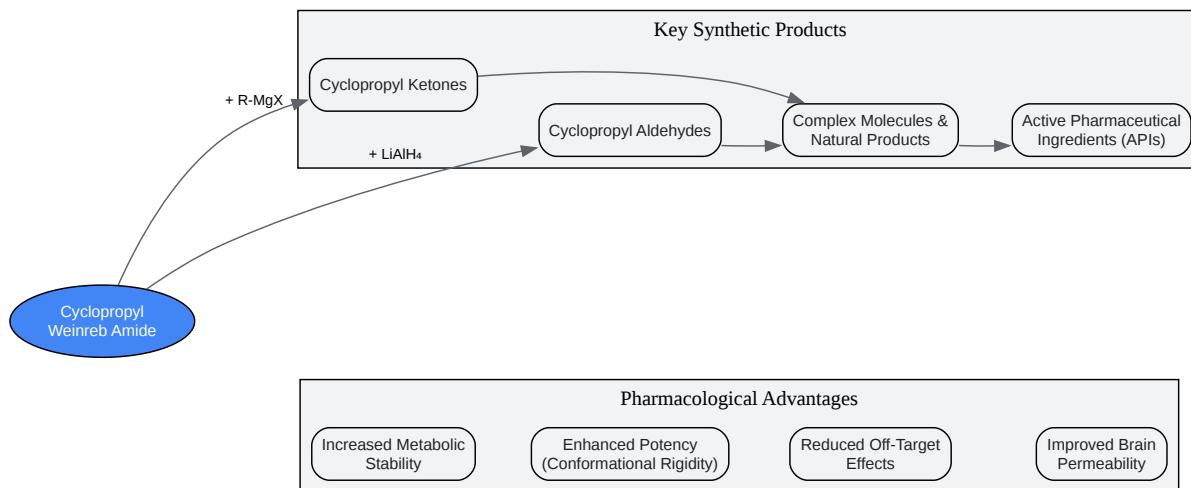
Applications in Drug Development and Total Synthesis

The cyclopropyl group is a "versatile player" in drug design, often used to enhance potency, increase metabolic stability, and fine-tune physicochemical properties.[\[6\]](#) Cyclopropyl Weinreb

amides, therefore, serve as critical intermediates for introducing this valuable moiety into complex pharmaceutical candidates.

- **Metabolic Stability:** The C-H bonds on a cyclopropane ring are stronger than those in typical alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.^[7] Replacing a metabolically vulnerable group, such as an isopropyl or tert-butyl group, with a cyclopropyl ring can significantly improve a drug's pharmacokinetic profile.
- **Conformational Rigidity:** The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, enhancing its binding affinity to a target receptor and improving potency.^[6]
- **Bioisosterism:** The cyclopropyl group is often used as a bioisostere for a carbon-carbon double bond or a phenyl ring, offering similar spatial arrangements with different electronic and solubility properties.^[13]

The utility of cyclopropyl Weinreb amides has been demonstrated in the synthesis of numerous complex molecules, where their predictable reactivity allows for the late-stage introduction of key structural fragments. They have been employed as intermediates in the synthesis of β -amino ketones and aldehydes, which are important building blocks for a wide range of biologically active compounds.^[14]



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Caption: Role of Cyclopropyl Weinreb Amides in Drug Discovery.

Conclusion

Cyclopropyl Weinreb amides represent a powerful convergence of functional group chemistry and strategic molecular design. They provide a robust and highly selective platform for the synthesis of valuable cyclopropyl ketones and aldehydes, intermediates that are frequently required in the fields of medicinal chemistry and total synthesis. The operational simplicity of their preparation, combined with their predictable and high-yielding reactivity, ensures that cyclopropyl Weinreb amides will remain a go-to tool for chemists aiming to construct complex molecules with precisely tailored properties. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the strategic application of these versatile building blocks is set to expand even further.

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